molecular formula C6H7F3N4O B15258167 4-Amino-6-(3,3,3-trifluoropropyl)-2,5-dihydro-1,3,5-triazin-2-one

4-Amino-6-(3,3,3-trifluoropropyl)-2,5-dihydro-1,3,5-triazin-2-one

Cat. No.: B15258167
M. Wt: 208.14 g/mol
InChI Key: OWMOWDWAJDDVLA-UHFFFAOYSA-N
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Description

4-Amino-6-(3,3,3-trifluoropropyl)-2,5-dihydro-1,3,5-triazin-2-one is a compound belonging to the class of 1,3,5-triazines. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The presence of the trifluoropropyl group in its structure imparts unique chemical properties, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-6-(3,3,3-trifluoropropyl)-2,5-dihydro-1,3,5-triazin-2-one typically involves the use of cyanuric chloride as a starting material. The synthetic route includes sequential nucleophilic substitution reactions where the chlorine atoms in cyanuric chloride are replaced by amino and trifluoropropyl groups. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine to facilitate the substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography ensures the efficient production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

4-Amino-6-(3,3,3-trifluoropropyl)-2,5-dihydro-1,3,5-triazin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted triazines .

Scientific Research Applications

4-Amino-6-(3,3,3-trifluoropropyl)-2,5-dihydro-1,3,5-triazin-2-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Amino-6-(3,3,3-trifluoropropyl)-2,5-dihydro-1,3,5-triazin-2-one involves its interaction with specific molecular targets and pathways. The trifluoropropyl group enhances its binding affinity to certain enzymes or receptors, leading to the modulation of biological processes. For instance, it may inhibit specific enzymes involved in microbial growth, thereby exhibiting antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-6-(3,3,3-trifluoropropyl)-2,5-dihydro-1,3,5-triazin-2-one is unique due to the presence of the trifluoropropyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C6H7F3N4O

Molecular Weight

208.14 g/mol

IUPAC Name

4-amino-6-(3,3,3-trifluoropropyl)-1H-1,3,5-triazin-2-one

InChI

InChI=1S/C6H7F3N4O/c7-6(8,9)2-1-3-11-4(10)13-5(14)12-3/h1-2H2,(H3,10,11,12,13,14)

InChI Key

OWMOWDWAJDDVLA-UHFFFAOYSA-N

Canonical SMILES

C(CC(F)(F)F)C1=NC(=NC(=O)N1)N

Origin of Product

United States

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